molecular formula C13H15NO B2427175 1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one CAS No. 1342614-66-7

1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

Cat. No.: B2427175
CAS No.: 1342614-66-7
M. Wt: 201.269
InChI Key: NQXCBBAUNSDIBU-UHFFFAOYSA-N
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Description

1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a compound belonging to the benzazepine family, which is characterized by a seven-membered ring containing nitrogen

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Considering the relevance of the topic, as well as the large array of publications that have appeared over the past two decades on modern methods of benzazepine derivative synthesis, it became necessary to analyze, systematize, and generalize the available information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of propargyl nitrones under basic conditions . Another method includes the use of transition metal-catalyzed reactions, such as ring-closing metathesis of dimethylidene precursors or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the benzazepine ring, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-9-7-11-5-3-4-6-12(11)8-10-14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXCBBAUNSDIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=CC=CC=C2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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